molecular formula C8H5F4NO3 B13629978 2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B13629978
M. Wt: 239.12 g/mol
InChI Key: LJYDPJANDZKTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound. The presence of fluorine atoms in its structure makes it particularly interesting for various applications in medicinal chemistry and material science. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically starts with a fluorinated aromatic compound, which undergoes substitution with an amino group under specific conditions . Another approach involves the use of trifluoromethoxybenzene derivatives, which are then functionalized to introduce the amino and fluoro groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .

Scientific Research Applications

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F4NO3/c9-3-1-2-4(16-8(10,11)12)6(13)5(3)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

LJYDPJANDZKTOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)N)C(=O)O)F

Origin of Product

United States

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